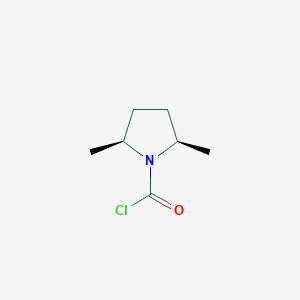
4-Oxononanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxononanedioic acid can be synthesized through various chemical reactions. One common method involves the oxidation of nonanoic acid derivatives. The reaction typically requires an oxidizing agent such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then further oxidized to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic oxidation of nonanoic acid using metal catalysts such as platinum or palladium. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as recrystallization or distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxononanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxoacids or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 4-hydroxynonanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification reactions with alcohols to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts such as sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Higher oxoacids or carboxylic acids.
Reduction: 4-Hydroxynonanedioic acid.
Substitution: Esters of this compound.
Applications De Recherche Scientifique
4-Oxononanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-oxononanedioic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of enzymes and other biological pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
4-Oxononanedioic acid can be compared with other similar compounds, such as:
Nonanoic acid: Lacks the ketone group and has different chemical properties.
4-Hydroxynonanedioic acid: Contains a hydroxyl group instead of a ketone group, leading to different reactivity.
Adipic acid: A shorter dicarboxylic acid with different industrial applications.
The uniqueness of this compound lies in its combination of a ketone group and two carboxylic acid groups, which confer distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
71759-57-4 |
|---|---|
Formule moléculaire |
C9H14O5 |
Poids moléculaire |
202.20 g/mol |
Nom IUPAC |
4-oxononanedioic acid |
InChI |
InChI=1S/C9H14O5/c10-7(5-6-9(13)14)3-1-2-4-8(11)12/h1-6H2,(H,11,12)(H,13,14) |
Clé InChI |
HFDZTOXOYQEXAZ-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(=O)O)CC(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



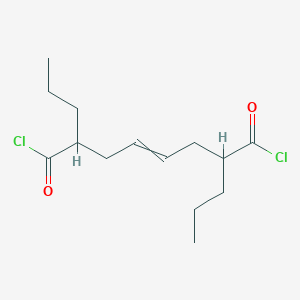
![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)

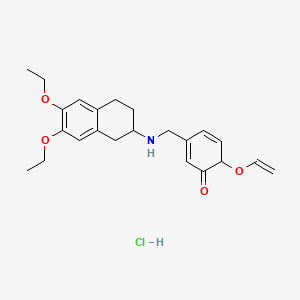
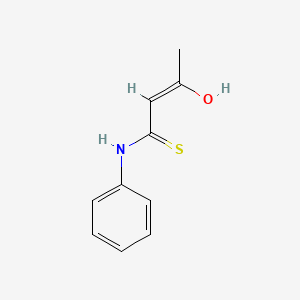
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)
![1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene](/img/structure/B14457380.png)
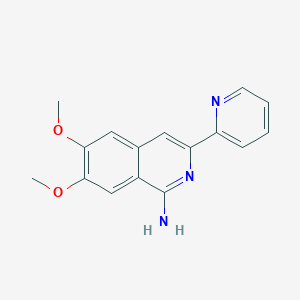

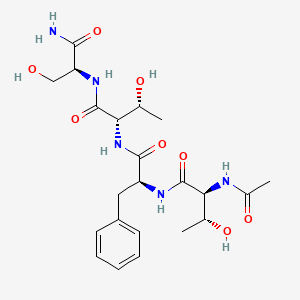
![Benzoic acid, 4-[(4-nitrobenzoyl)amino]-, phenyl ester](/img/structure/B14457395.png)
